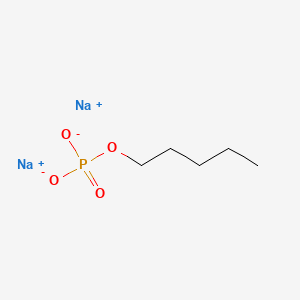![molecular formula C13H17FN2 B1628258 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine CAS No. 904817-57-8](/img/structure/B1628258.png)
8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine
Overview
Description
“8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine” is a chemical compound with the molecular formula C13H17FN2 . It has a molecular weight of 220.2859 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation:c1cc(ccc1C23CCCN2CCCN3)F . This represents a fluorophenyl group attached to an octahydropyrrolo[1,2-a]pyrimidine core.
Scientific Research Applications
Cancer Treatment and Mechanisms
Fluorinated pyrimidines (FPs), such as 5-fluorouracil (5-FU), play a critical role in cancer treatment, treating over 2 million cancer patients annually. These compounds, including 8A-(4-fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine derivatives, are investigated for their synthesis methods, including the incorporation of radioactive and stable isotopes to study their metabolism and biodistribution. Research has provided new insights into how FPs perturb nucleic acid structure and dynamics, offering potential for more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).
Molecular Imaging
Fluorophores, compounds that can be used for in vivo cancer diagnosis through optical imaging, show potential for real-time detection of cancer. The toxicity of these fluorophores, including those derived from pyrimidine structures, must be carefully evaluated before clinical use. Research indicates that the quantities used in molecular imaging are typically much lower than the toxic doses, suggesting their safety for patient administration (Alford et al., 2009).
Optoelectronic Materials
The incorporation of pyrimidine and quinazoline fragments into π-extended conjugated systems has shown great value for the creation of novel optoelectronic materials. These derivatives, including pyrimidine-based compounds, have applications in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating their utility beyond biomedical applications (Lipunova et al., 2018).
properties
IUPAC Name |
8a-(4-fluorophenyl)-2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2/c14-12-5-3-11(4-6-12)13-7-1-9-16(13)10-2-8-15-13/h3-6,15H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGMNLQEZMKMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(NCCCN2C1)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587723 | |
| Record name | 8a-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
904817-57-8 | |
| Record name | 8a-(4-Fluorophenyl)octahydropyrrolo[1,2-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)




![Benzo[c]isoxazole-3-carbaldehyde](/img/structure/B1628194.png)

